Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride

Coordination Chemistry Spectroscopic Probe Design Paramagnetic Sensing

Ni(II) meso-tetra(N-methyl-4-pyridyl) porphine tetrachloride (synonym: NiTMPyP, CAS 79407-86-6, molecular formula C₄₄H₃₆Cl₄N₈Ni, MW 877.32 g/mol) is a water-soluble, tetra-cationic metalloporphyrin in which a central Ni(II) ion is coordinated to a tetradentate porphyrin macrocycle bearing four N-methyl-4-pyridinium substituents at the meso positions. The compound belongs to the meso-tetrakis(N-methylpyridinium-4-yl)porphyrin (TMPyP) family and is classified as a planar, closed-shell d⁸ metalloporphyrin that lacks permanent axial ligands in its four-coordinate state, yet exists in aqueous solution as a dynamic equilibrium between diamagnetic four-coordinate and paramagnetic six-coordinate (diaqua) species—a distinctive behavior among first-row transition-metal TMPyP derivatives.

Molecular Formula C44H36Cl4N8Ni
Molecular Weight 877.3 g/mol
Cat. No. B12339817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNi(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
Molecular FormulaC44H36Cl4N8Ni
Molecular Weight877.3 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Ni+2]
InChIInChI=1S/C44H36N8.4ClH.Ni/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4
InChIKeyCQUHWRBMJWUPID-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ni(II) meso-Tetra(N-methyl-4-pyridyl) Porphine Tetrachloride (NiTMPyP) – Core Identity, CAS, and Sourcing Profile


Ni(II) meso-tetra(N-methyl-4-pyridyl) porphine tetrachloride (synonym: NiTMPyP, CAS 79407-86-6, molecular formula C₄₄H₃₆Cl₄N₈Ni, MW 877.32 g/mol) is a water-soluble, tetra-cationic metalloporphyrin in which a central Ni(II) ion is coordinated to a tetradentate porphyrin macrocycle bearing four N-methyl-4-pyridinium substituents at the meso positions . The compound belongs to the meso-tetrakis(N-methylpyridinium-4-yl)porphyrin (TMPyP) family and is classified as a planar, closed-shell d⁸ metalloporphyrin that lacks permanent axial ligands in its four-coordinate state, yet exists in aqueous solution as a dynamic equilibrium between diamagnetic four-coordinate and paramagnetic six-coordinate (diaqua) species—a distinctive behavior among first-row transition-metal TMPyP derivatives [1].

Why Ni(II) meso-Tetra(N-methyl-4-pyridyl) Porphine Tetrachloride Cannot Be Replaced by Another M-TMPyP or Ni-Porphyrin


Within the TMPyP metalloporphyrin family, the identity of the central metal ion is not a passive structural detail—it fundamentally governs coordination geometry, axial ligation propensity, DNA binding stoichiometry, binding affinity, and binding mode. Substituting Ni(II) for Zn(II) or Co(III) in the same TMPyP ligand framework causes a dramatic loss of the intercalative DNA binding mode and a shift from a four-independent-sites G-quadruplex binding model (K ~10⁸–10¹⁰ M⁻¹) to a two-independent-sites model (K ~10⁴–10⁵ M⁻¹) [1]. Conversely, retaining the Ni(II) center but switching the porphyrin ligand from TMPyP to TCPP (tetracarboxyphenylporphyrin) introduces severe dimerization (K = 1.57×10⁵ M⁻¹ for NiTCPP) that is entirely absent for NiTMPyP under identical conditions [2]. These metal- and ligand-dependent discontinuities mean that NiTMPyP occupies a narrow, non-substitutable property window: it combines the planar, intercalative DNA binding geometry of the free-base TMPyP with the unique axial coordination equilibrium and electrochemical signature of Ni(II). No other commercially available M-TMPyP derivative (Cu, Zn, Co) simultaneously delivers all of these characteristics.

Quantitative Differentiation Evidence for Ni(II) meso-Tetra(N-methyl-4-pyridyl) Porphine Tetrachloride vs. Closest Analogs


Axial Coordination Equilibrium: NiTMPyP Is the Only M-TMPyP Derivative Exhibiting a Quantifiable 4-Coordinate/6-Coordinate Equilibrium in Aqueous Solution Accessible by Magnetic and Optical Readout

NiTMPyP exists in aqueous solution as an equilibrium mixture of diamagnetic four-coordinate Ni(II) and paramagnetic six-coordinate Ni(II) complexed by two axial water molecules, a property not shared by CuTMPyP (purely four-coordinate, no axial water equilibrium) or ZnTMPyP (five-coordinate, no equilibrium). The NiTMPyP magnetic moment was measured as 2.07 BM in D₂O at 30 °C, confirming the presence of paramagnetic six-coordinate species; in D₂O–acetone-d₆ mixed solvent, the paramagnetic species disappears entirely, demonstrating full conversion to the diamagnetic four-coordinate form [1]. The thermodynamic parameters of the axial coordination reaction were determined as ΔS° = −178.6 J·K⁻¹·mol⁻¹ and ΔG°₂₉₈K = −1.6 kJ·mol⁻¹ [1]. In the Soret absorption region, this equilibrium manifests as a peak at 422 nm (four-coordinate) with a distinct shoulder at 445 nm (six-coordinate), whereas CuTMPyP and ZnTMPyP show only a single Soret peak [2].

Coordination Chemistry Spectroscopic Probe Design Paramagnetic Sensing

G-Quadruplex DNA Binding: NiTMPyP Retains the Full 4:1 Saturation Stoichiometry and Two-Mode Binding of TMPyP, Uniquely Among First-Row Transition-Metal Derivatives

In a systematic head-to-head calorimetric and spectroscopic comparison of M-TMPyP4 derivatives binding to the model human telomeric G-quadruplex hTel22 at physiologic ionic strength ([Na⁺] or [K⁺] ≈ 0.15 M, pH 7.0), Ni(II)-TMPyP4, apo-TMPyP4, and Cu(II)-TMPyP4 all formed complexes with a saturation stoichiometry of 4:1 (moles ligand per mole DNA) and were described by a four-independent-sites model. The two highest-affinity sites exhibited K in the range of 10⁸ to 10¹⁰ M⁻¹, and the two lower-affinity sites exhibited K in the range of 10⁴ to 10⁵ M⁻¹ [1]. In stark contrast, Co(III)-TMPyP4 and Zn(II)-TMPyP4 are best described by a two-independent-sites model in which only the end-stacking binding mode is observed, with K in the range of only 10⁴ to 10⁵ M⁻¹—representing a loss of 2–6 orders of magnitude in binding affinity for the high-affinity sites and a complete loss of the intercalative binding mode [1].

G-Quadruplex Targeting Telomerase Inhibition Anticancer Probe Design

Monomeric Integrity in Aqueous Solution: NiTMPyP Shows Zero Aggregation vs. NiTCPP Dimerization (K = 1.57×10⁵ M⁻¹)

A systematic study of the solution properties of Ni(II), Cu(II), and Zn(II) derivatives of both TMPyP (tetra(N-methylpyridyl)porphine) and TCPP (tetracarboxyphenylporphine) revealed a sharp ligand-dependent difference in aggregation behavior. At μ = 0.1 M and 25 °C, NiTMPyP, CuTMPyP, ZnTMPyP, and ZnTCPP all showed no tendency to aggregate [1]. However, under these identical conditions, NiTCPP and CuTCPP dimerized with concentration equilibrium constants of K = 1.57×10⁵ M⁻¹ and K = 1.69×10⁵ M⁻¹, respectively [1]. For NiTCPP, the dimerization kinetics were characterized by k₂₂ = 6.2×10⁷ M⁻¹·s⁻¹ (forward) and k₋₂₂ = 4.0×10² s⁻¹ (reverse) via temperature-jump technique [1].

Solution-Phase Monomer Stability Spectroscopic Accuracy Quantitative Binding Assays

DNA Intercalation Geometry: NiTMPyP Exhibits the Weakest Inter-Base-Pair Porphyrin Coupling Among All Planar M-TMPyP Derivatives, Enabling Cleaner Spectroscopic Deconvolution

A comprehensive polarized-light spectroscopy study (circular and linear dichroism) of seven M-TMPyP derivatives binding to native DNA revealed that planar porphyrins—TMPyP, CuTMPyP, and NiTMPyP—all intercalate between DNA base pairs at low [porphyrin]/[DNA] ratio [1]. However, as porphyrin density increases and intercalated porphyrins begin to couple electronically across adjacent binding sites, a critical difference emerges: NiTMPyP exhibits the weakest coupling interaction of all planar derivatives [1]. In a complementary linear dichroism study, the angle between the two electric transition moments (Bₓ and By) in the Soret band was measured as 16° for TMPyP, 12° for NiTMPyP, and 11° for CuTMPyP [2]. Furthermore, in DNA-mediated Förster resonance energy transfer (FRET) assays using intercalated ethidium as donor, the minimum base-pair distance required for the excited ethidium to emit a photon was 8.0 base pairs for both NiTMPyP and CuTMPyP (the shortest, indicating most efficient quenching), versus 17.6 base pairs for CoTMPyP [2].

DNA Binding Mode Analysis Linear Dichroism Spectroscopy FRET-Based Assay Design

Electropolymerization Capability: NiTMPyP Forms Stable, Electrochemically Active Polymeric Films with pH-Dependent Redox Activity on Multiple Electrode Surfaces

NiTMPyP undergoes oxidative electropolymerization in both strong and weak basic aqueous solutions to produce stable, surface-confined poly(Ni(4-TMPyP)) films on glassy carbon, platinum, gold, and indium tin oxide (ITO) electrodes [1]. The resulting films exhibit a redox process confined entirely within the immobilized polymer matrix, as confirmed by electrochemical quartz crystal microbalance (EQCM) measurements showing ion-exchange behavior for the redox couple [1]. When transferred to strong or weak basic aqueous solutions, the polymer films display a new redox couple whose formal potential is pH-dependent [1]. These poly(Ni(4-TMPyP))-modified electrodes demonstrate electrocatalytic activity toward the oxidation of H₂O, adenine, guanine, H₂O₂, N₂H₄, NH₂OH, and L-cysteine [2].

Electropolymerization Modified Electrodes Electrocatalysis Biosensor Fabrication

Highest-Confidence Research and Industrial Application Scenarios for Ni(II) meso-Tetra(N-methyl-4-pyridyl) Porphine Tetrachloride Based on Verified Differentiation Evidence


G-Quadruplex DNA Binding Studies Requiring Full 4:1 Stoichiometry with a Spectroscopically Active Metal Center

NiTMPyP is the only first-row transition-metal TMPyP derivative that retains the complete 4:1 binding stoichiometry and dual binding mode (end-stacking + intercalation) of the extensively characterized free-base TMPyP4 toward human telomeric G-quadruplex DNA, with two high-affinity sites exhibiting K = 10⁸–10¹⁰ M⁻¹ and two lower-affinity sites at K = 10⁴–10⁵ M⁻¹ [1]. Unlike ZnTMPyP and CoTMPyP—which bind with only 2:1 stoichiometry, lose the intercalative mode entirely, and show affinities 3–6 orders of magnitude lower—NiTMPyP serves as a direct metalated surrogate for TMPyP4 in telomerase inhibition and G-quadruplex stabilization studies while providing the additional benefit of Ni(II)-specific spectroscopic handles (magnetic moment, resonance Raman, Soret band axial coordination signature).

Microenvironmental Probe Development Exploiting the Reversible 4-Coordinate/6-Coordinate Ni(II) Equilibrium

The unique equilibrium between diamagnetic four-coordinate NiTMPyP and paramagnetic six-coordinate NiTMPyP(H₂O)₂—characterized by a magnetic moment of 2.07 BM, ΔG°₂₉₈K = −1.6 kJ·mol⁻¹, and a dual Soret band signature (422 nm peak + 445 nm shoulder) [2]—makes NiTMPyP an ideal spectroscopic probe for detecting changes in solvent polarity, axial ligand availability, polymer binding, or macromolecular confinement. The equilibrium can be quantitatively shifted by solvent composition (complete suppression of the paramagnetic species in acetone/water mixtures), providing a calibrated ratiometric optical and magnetic readout that is categorically unavailable from CuTMPyP, ZnTMPyP, or free-base TMPyP.

Fabrication of Electropolymerized Porphyrin-Modified Electrodes for Multi-Analyte Electrocatalytic Sensing

NiTMPyP electropolymerizes in basic aqueous media to form stable, surface-confined poly(Ni(4-TMPyP)) films on glassy carbon, Pt, Au, and ITO electrodes, with the resulting films exhibiting a pH-dependent formal potential and electrocatalytic activity toward H₂O, adenine, guanine, H₂O₂, N₂H₄, and L-cysteine oxidation [3]. This film-forming capability, combined with NiTMPyP's freedom from aggregation in solution (unlike NiTCPP, which dimerizes with K = 1.57×10⁵ M⁻¹ [4]), ensures that electrodeposition proceeds from a genuinely monomeric precursor solution, yielding reproducible and well-defined film architectures suitable for amperometric biosensor fabrication and electrocatalytic reactor design.

DNA Intercalation and FRET-Based Nucleic Acid Structural Studies Requiring Weak Inter-Chromophore Coupling

Among all planar M-TMPyP derivatives, NiTMPyP exhibits the weakest electronic coupling between intercalated chromophores at elevated porphyrin/DNA ratios [5], combined with a Soret transition moment angle of 12° and a minimum FRET quenching distance of only 8.0 base pairs (vs. 17.6 bp for CoTMPyP and 8.0 bp for CuTMPyP) [6]. This combination of weak self-coupling and efficient FRET acceptor performance makes NiTMPyP the preferred planar metalloporphyrin for quantitative DNA structural studies using linear dichroism and for FRET-based nucleic acid assays where clean, predictable energy transfer with minimal inter-porphyrin spectral distortion is required.

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